![molecular formula C5H3N5O2 B166819 8-Nitro-[1,2,4]triazolo[1,5-c]pyrimidine CAS No. 129157-77-3](/img/structure/B166819.png)
8-Nitro-[1,2,4]triazolo[1,5-c]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Nitro-[1,2,4]triazolo[1,5-c]pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound has been found to possess various biological activities, making it a promising candidate for drug development. Additionally, we will list future directions for research on this compound.
Mécanisme D'action
The mechanism of action of 8-Nitro-[1,2,4]triazolo[1,5-c]pyrimidine is not fully understood. However, it is believed to act by inhibiting certain enzymes or by modulating ion channels. This compound has been found to inhibit the growth of various bacteria and fungi, suggesting that it may interfere with their metabolic pathways.
Effets Biochimiques Et Physiologiques
8-Nitro-[1,2,4]triazolo[1,5-c]pyrimidine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, suggesting that it may have potential as an antibacterial and antifungal agent. Additionally, this compound has been found to possess antitumor and antiviral activities, making it a potential candidate for cancer and viral treatments.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 8-Nitro-[1,2,4]triazolo[1,5-c]pyrimidine in lab experiments is that it has shown promising results in various scientific research applications. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound is that its mechanism of action is not fully understood, making it challenging to optimize for specific applications.
Orientations Futures
There are several future directions for research on 8-Nitro-[1,2,4]triazolo[1,5-c]pyrimidine. One potential direction is to investigate its potential as an enzyme inhibitor and as a modulator of ion channels further. Additionally, this compound could be investigated for its potential as an antibacterial, antifungal, antitumor, and antiviral agent. Furthermore, research could be conducted to optimize the synthesis method of this compound to improve its yield and purity. Finally, future research could focus on developing derivatives of 8-Nitro-[1,2,4]triazolo[1,5-c]pyrimidine with improved properties for specific applications.
Conclusion:
In conclusion, 8-Nitro-[1,2,4]triazolo[1,5-c]pyrimidine is a promising compound for scientific research due to its potential applications in medicinal chemistry. This compound has shown various biological activities, including antibacterial, antifungal, antitumor, and antiviral activities. Additionally, it has been investigated for its potential as an enzyme inhibitor and as a modulator of ion channels. While the mechanism of action of this compound is not fully understood, it has the potential to be developed into a drug candidate for various applications. Future research on this compound could focus on optimizing its synthesis method, investigating its potential as an antibacterial, antifungal, antitumor, and antiviral agent, and developing derivatives with improved properties for specific applications.
Méthodes De Synthèse
The synthesis of 8-Nitro-[1,2,4]triazolo[1,5-c]pyrimidine can be achieved through various methods. One such method involves the reaction of 5-nitro-2,4-dihydro-3H-1,2,4-triazol-3-one with 2-chloro-4,6-dimethoxypyrimidine in the presence of a base such as potassium carbonate. This reaction yields 8-Nitro-[1,2,4]triazolo[1,5-c]pyrimidine as a yellow crystalline solid.
Applications De Recherche Scientifique
8-Nitro-[1,2,4]triazolo[1,5-c]pyrimidine has shown potential in various scientific research applications. It has been found to possess antibacterial, antifungal, antitumor, and antiviral activities. Additionally, this compound has been investigated for its potential as an enzyme inhibitor and as a modulator of ion channels. These properties make it a promising candidate for drug development.
Propriétés
Numéro CAS |
129157-77-3 |
|---|---|
Nom du produit |
8-Nitro-[1,2,4]triazolo[1,5-c]pyrimidine |
Formule moléculaire |
C5H3N5O2 |
Poids moléculaire |
165.11 g/mol |
Nom IUPAC |
8-nitro-[1,2,4]triazolo[1,5-c]pyrimidine |
InChI |
InChI=1S/C5H3N5O2/c11-10(12)4-1-6-3-9-5(4)7-2-8-9/h1-3H |
Clé InChI |
IWUYVERJMNVTDJ-UHFFFAOYSA-N |
SMILES |
C1=C(C2=NC=NN2C=N1)[N+](=O)[O-] |
SMILES canonique |
C1=C(C2=NC=NN2C=N1)[N+](=O)[O-] |
Synonymes |
[1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE, 8-NITRO- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



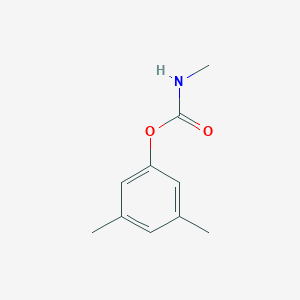
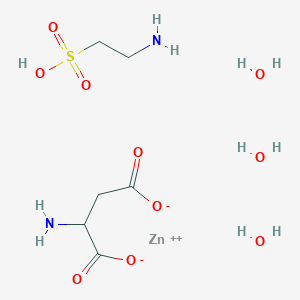
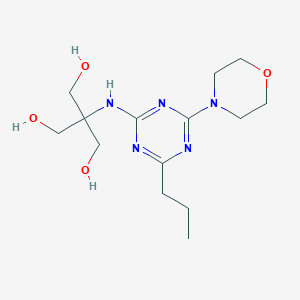
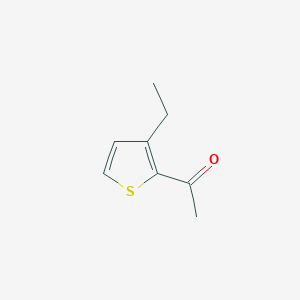
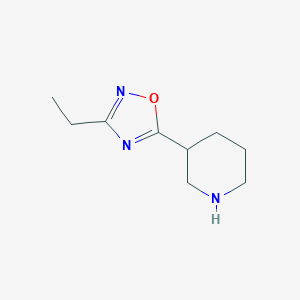
![Benzo[k]fluoranthene-7,12-dicarbonitrile](/img/structure/B166750.png)
![1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane](/img/structure/B166751.png)
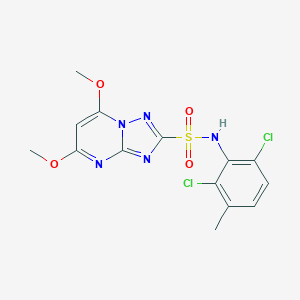
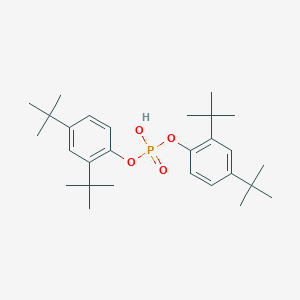
![N,N'-(Methylenedi-4,1-cyclohexanediyl)bis[4-(2-pyridinyl)-1-piperazinecarboxamide]](/img/structure/B166756.png)
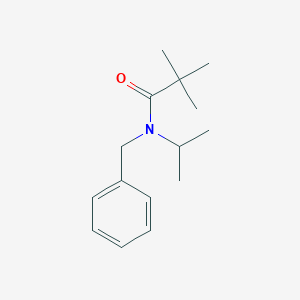
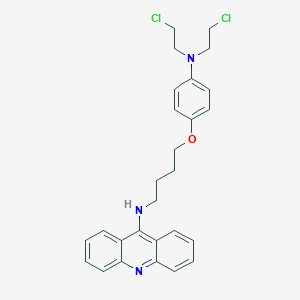

![2-[1,2-Di(methanesulfonyl)hydrazinyl]ethyl methanesulfonate](/img/structure/B166770.png)